molecular formula C22H28N2O6S B186061 Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate CAS No. 5702-17-0

Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate

Cat. No. B186061
CAS RN: 5702-17-0
M. Wt: 448.5 g/mol
InChI Key: DWCPKOVERUHIIC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate is a chemical compound that has gained significant attention in the scientific community due to its potential applications in the field of pharmaceuticals. This compound is known for its unique structure and its ability to interact with various biological systems, making it a promising candidate for drug development.

Mechanism of Action

The mechanism of action of Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate is not fully understood. However, it is believed to act by inhibiting various enzymes and signaling pathways involved in cellular processes such as cell division and apoptosis.
Biochemical and Physiological Effects:
Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various microorganisms, reduce inflammation, and induce apoptosis in cancer cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate is its ability to interact with various biological systems, making it a promising candidate for drug development. However, its complex structure and limited availability can make it difficult to synthesize and study.

Future Directions

There are several future directions for the study of Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate. One direction is to further investigate its mechanism of action and identify its molecular targets. Another direction is to explore its potential applications in the treatment of various diseases, such as cancer and inflammation. Additionally, efforts can be made to optimize its synthesis and improve its availability for research purposes.
In conclusion, Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate is a promising compound with potential applications in the field of pharmaceuticals. Its unique structure and ability to interact with various biological systems make it an attractive candidate for drug development. Further research is needed to fully understand its mechanism of action and explore its potential applications.

Synthesis Methods

The synthesis of Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate involves several steps. The starting material for the synthesis is 2,4-dimethoxybenzoic acid, which is converted to its corresponding acid chloride using thionyl chloride. The acid chloride is then reacted with diethylamine to form the corresponding amide. This amide is then reacted with methylthioacetic acid to form the desired product.

Scientific Research Applications

Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate has been extensively studied for its potential applications in the field of pharmaceuticals. It has been shown to have antimicrobial, anti-inflammatory, and anticancer properties.

properties

CAS RN

5702-17-0

Product Name

Ethyl 5-(diethylcarbamoyl)-2-(2,4-dimethoxybenzamido)-4-methylthiophene-3-carboxylate

Molecular Formula

C22H28N2O6S

Molecular Weight

448.5 g/mol

IUPAC Name

ethyl 5-(diethylcarbamoyl)-2-[(2,4-dimethoxybenzoyl)amino]-4-methylthiophene-3-carboxylate

InChI

InChI=1S/C22H28N2O6S/c1-7-24(8-2)21(26)18-13(4)17(22(27)30-9-3)20(31-18)23-19(25)15-11-10-14(28-5)12-16(15)29-6/h10-12H,7-9H2,1-6H3,(H,23,25)

InChI Key

DWCPKOVERUHIIC-UHFFFAOYSA-N

SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)OCC)C

Canonical SMILES

CCN(CC)C(=O)C1=C(C(=C(S1)NC(=O)C2=C(C=C(C=C2)OC)OC)C(=O)OCC)C

Origin of Product

United States

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